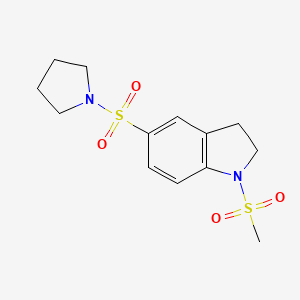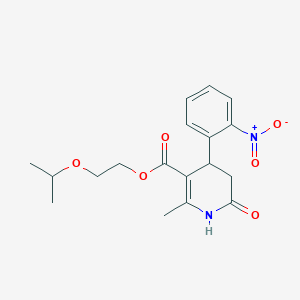
N-(tert-butyl)-N'-cyclobutylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(tert-butyl)-N'-cyclobutylurea often involves versatile intermediates like N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones (Ellman, Owens, & Tang, 2002). Additionally, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in multicomponent reactions involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).
Molecular Structure Analysis
The molecular structure and stereochemistry of related compounds are crucial for their chemical behavior and reactivity. For example, the stereoselective synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid demonstrates the importance of molecular structure in achieving desired enantioselectivity and yield (Chung et al., 2005).
Chemical Reactions and Properties
Reactions involving tert-butyl groups and cyclobutyl derivatives have been extensively studied. For instance, tert-butyl hypoiodite (t-BuOI) has been shown to be effective for the cyclization of N-alkenylamides, leading to a variety of N-heterocycles under mild conditions (Minakata et al., 2006). The [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitated by a removable PhSO₂CF₂ group represents another key reaction pathway for synthesizing cyclic sulfoximines (Ye et al., 2014).
Physical Properties Analysis
The physical properties of N-(tert-butyl)-N'-cyclobutylurea can be inferred from related compounds. For example, the synthesis of sterically congested cycloalkenes provides insights into the strain and steric hindrance that might be expected in N-(tert-butyl)-N'-cyclobutylurea, affecting its physical state, stability, and solubility (Ishii et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-N'-cyclobutylurea, such as reactivity and potential reaction pathways, can be anticipated based on the behavior of similar structures. The use of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins, for instance, illustrates the types of functional group transformations that may be relevant (Gontcharov, Liu, & Sharpless, 1999).
Propiedades
IUPAC Name |
1-tert-butyl-3-cyclobutylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKACPHAZNVBLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-cyclobutylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![1-(2-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4542669.png)
![1-ethyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4542670.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4542680.png)
![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4542686.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4542693.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide](/img/structure/B4542700.png)
![N-(4-methyl-1-piperazinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4542706.png)
